Cas no 2034303-07-4 (N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide)

N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide
- 2034303-07-4
- N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
- N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- F6571-3834
- AKOS026705286
- N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
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- Inchi: 1S/C18H19NO5S/c1-22-13-5-2-4-12-10-14(24-17(12)13)18(21)19-11-15(23-8-7-20)16-6-3-9-25-16/h2-6,9-10,15,20H,7-8,11H2,1H3,(H,19,21)
- InChI Key: BBNNKPIGMVKYAC-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(CNC(C1=CC2C=CC=C(C=2O1)OC)=O)OCCO
Computed Properties
- Exact Mass: 361.09839388g/mol
- Monoisotopic Mass: 361.09839388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 2.3
N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-3834-5mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-75mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-100mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-15mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-25mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-50mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-5μmol |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-20μmol |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-2mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6571-3834-20mg |
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034303-07-4 | 20mg |
$99.0 | 2023-09-08 |
N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide Related Literature
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
Additional information on N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide
Introduction to N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 2034303-07-4)
N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2034303-07-4, represents a unique molecular structure that combines various functional groups, making it a promising candidate for further research and development in drug discovery.
The molecular framework of N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide incorporates several key features that contribute to its potential biological activity. The presence of a thiophene ring, a hydroxyethoxy side chain, and a methoxy group on the benzofuran core suggests that this compound may exhibit diverse interactions with biological targets. These structural elements are often exploited in the design of bioactive molecules due to their ability to modulate enzyme activity and receptor binding.
In recent years, there has been a growing interest in the development of heterocyclic compounds for their therapeutic applications. The thiophene moiety, in particular, is well-documented for its role in various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of this group into N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide may enhance its potential as a lead compound for drug development.
The benzofuran scaffold is another critical component of this compound that warrants detailed investigation. Benzofurans have been extensively studied for their pharmacological properties, with many derivatives showing promise in the treatment of neurological disorders, cardiovascular diseases, and cancer. The specific arrangement of functional groups on the benzofuran ring in N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide may contribute to its unique biological profile and therapeutic potential.
The hydroxyethoxy side chain adds another layer of complexity to the molecular structure of this compound. This group can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug molecules to their targets. Additionally, the hydroxyl group can undergo various chemical modifications, allowing for further derivatization and optimization of the compound's properties.
The methoxy group on the benzofuran core is another important feature that influences the electronic properties of the molecule. Methoxy groups are known to enhance lipophilicity and metabolic stability, which are desirable attributes for drug candidates. The presence of this group in N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide may contribute to its bioavailability and pharmacokinetic profile.
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide. In vitro and in vivo studies are essential to evaluate its interaction with biological targets and assess its efficacy and safety. Additionally, computational modeling techniques can be employed to predict the binding affinity and pharmacokinetic properties of this compound.
The synthesis of N-2-(2-hydroxyethoxy)-2-(thiophen-2-yethyl)-7-meth oxy -1-benzofuran - ² - carboxamide presents both challenges and opportunities for synthetic chemists. The complexity of its molecular structure requires careful planning and execution to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, may be employed to construct the desired framework efficiently.
In conclusion, N-*<0xE1><0xB5><0xA52>(²-*<0xE1><0xB5><0xA5*hydroxy*<0xE1><0xB5><0xA5* eth oxy*²-*<0xE1><0xB5><0xA5* thi ophen *²-y eth yl)*⁷-*<0xE1><0xB5><0xA5* meth oxy *¹-*<0xE1><0xB5><0xA5* ben z o furan *²-* car bo x am ide strong>* represents a structurally intricate and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents.
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